molecular formula C11H9BrO3 B1270430 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One CAS No. 150612-66-1

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Cat. No.: B1270430
CAS No.: 150612-66-1
M. Wt: 269.09 g/mol
InChI Key: FQQBNIWOOXIDEP-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of bromine and methoxy groups in its structure makes it a valuable compound for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming various derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Aluminum chloride, polyphosphoric acid.

Scientific Research Applications

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One has several scientific research applications:

Comparison with Similar Compounds

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One, with the chemical formula C₁₁H₉BrO₃ and CAS Number 150612-66-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its anticancer, antibacterial, and antifungal properties, supported by various studies and data.

The compound is characterized by the following properties:

PropertyValue
Molecular Weight269.09 g/mol
Chemical FormulaC₁₁H₉BrO₃
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research has shown that benzofuran derivatives exhibit notable anticancer properties. In particular, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of benzofuran derivatives on K562 leukemia cells. The introduction of bromine into the benzofuran structure significantly increased cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined, indicating that compounds with bromine substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the induction of apoptosis through reactive oxygen species (ROS) generation. Compounds similar to this compound have been shown to increase ROS levels in K562 cells, leading to mitochondrial dysfunction and caspase activation, which are critical steps in the apoptotic pathway .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Various studies highlight its effectiveness against different bacterial strains.

Antimicrobial Studies

A review of benzofuran derivatives indicated that compounds with halogen substitutions exhibited significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for several benzofuran derivatives, with some exhibiting MICs as low as 16 µg/mL against Gram-positive bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16 - 32
Escherichia coli32 - 64

These findings suggest that the presence of bromine in the structure enhances antibacterial efficacy.

Properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBNIWOOXIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g of 5-bromo-2-hydroxy-3-methoxybenzaldehyde was dissolved in 39 ml of N,N-dimethylformamide, and the resulting solution was mixed with 11.9 g of anhydrous potassium carbonate and stirred at room temperature. 5.0 g of chloroacetone was added dropwise to the above reaction solution at the same temperature, followed by additional 1 hour of stirring at an elevated temperature of 80° C. The resulting reaction solution was diluted with ethyl acetate and adjusted to pH 2 with concentrated hydrochloric acid, and the resulting organic layer was collected. The organic layer was dried to distill off the solvent, and the resulting residue was purified by silica gel column chromatography, thereby obtaining 4.0 g of 2-acetyl-5-bromo-7-methoxybenzofuran.
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10 g
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39 mL
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11.9 g
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5 g
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reactant
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